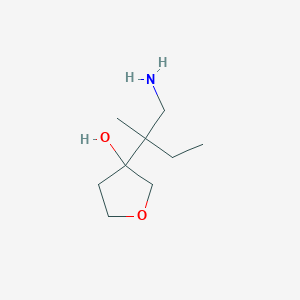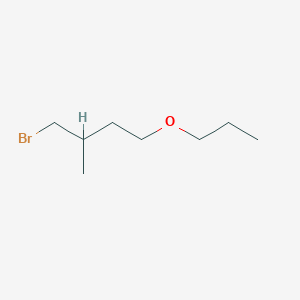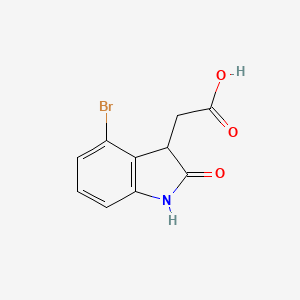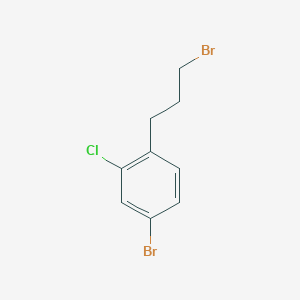
2,2-Dimethylhexan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylhexan-3-amine is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound has a branched structure with two methyl groups attached to the second carbon of a hexane chain, and an amine group attached to the third carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethylhexan-3-amine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylhexan-3-ol with ammonia or an amine under suitable conditions. Another method involves the reduction of 2,2-dimethylhexan-3-nitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,2-dimethylhexan-3-nitrile. This process is carried out under high pressure and temperature to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylhexan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine to its corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces oxides or imines.
Reduction: Produces the corresponding alkane.
Substitution: Produces substituted amines or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylhexan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-dimethylhexan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can act as a ligand for receptors, modulating their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpentan-3-amine: Similar structure but with a shorter carbon chain.
2,2-Dimethylheptan-3-amine: Similar structure but with a longer carbon chain.
2,2-Dimethylbutan-3-amine: Similar structure but with an even shorter carbon chain.
Uniqueness
2,2-Dimethylhexan-3-amine is unique due to its specific branched structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and properties are required.
Eigenschaften
Molekularformel |
C8H19N |
|---|---|
Molekulargewicht |
129.24 g/mol |
IUPAC-Name |
2,2-dimethylhexan-3-amine |
InChI |
InChI=1S/C8H19N/c1-5-6-7(9)8(2,3)4/h7H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
JGIHOPRCMAKAIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B13205888.png)


![4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)

![1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)




![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)
![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)


